Home > Products > Screening Compounds P100648 > Tau-aggregation-IN-1
Tau-aggregation-IN-1 -

Tau-aggregation-IN-1

Catalog Number: EVT-12541032
CAS Number:
Molecular Formula: C28H37N5O2S
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tau-aggregation-IN-1 originates from a series of studies aimed at identifying pharmacological agents that can modulate tau aggregation. It is classified as a tau aggregation inhibitor, specifically targeting the misfolding and subsequent aggregation of tau protein into fibrillar structures. This classification places it within a broader category of compounds explored for their potential to treat tauopathies by disrupting the aggregation process.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tau-aggregation-IN-1 involves several chemical reactions, typically starting from commercially available precursors. The synthetic pathway often employs straightforward methodologies such as one-pot reactions or photochemical processes, which may involve catalysts or specific conditions to optimize yield and purity. For instance, studies have reported using visible light in the presence of dyes to facilitate reactions, showcasing innovative approaches to compound synthesis.

The synthesis process must ensure that the final product maintains structural integrity conducive to effective interaction with tau protein. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly utilized to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure and Data

Tau-aggregation-IN-1's molecular structure is characterized by specific functional groups that enhance its binding affinity to tau protein. The compound typically features aromatic rings or heterocycles that facilitate π-π interactions with tau's hydrophobic regions, contributing to its inhibitory effects on aggregation.

The structural analysis can be supported by data obtained from X-ray crystallography or NMR studies, providing insights into how Tau-aggregation-IN-1 interacts at the molecular level with tau protein. These interactions are crucial for understanding how modifications to the compound might enhance its efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Tau-aggregation-IN-1 undergoes specific chemical reactions that allow it to interact with tau protein effectively. These include:

  • Hydrogen Bonding: The compound forms hydrogen bonds with key residues in tau, stabilizing its binding.
  • Electrostatic Interactions: Charged groups in Tau-aggregation-IN-1 can interact with oppositely charged residues in tau, enhancing binding affinity.

The kinetics of these reactions can be studied using fluorescence assays or surface plasmon resonance techniques, which measure binding rates and affinities in real-time.

Mechanism of Action

Process and Data

The mechanism by which Tau-aggregation-IN-1 inhibits tau aggregation involves several steps:

  1. Binding: The compound binds to monomeric tau, preventing its transition into aggregated forms.
  2. Disruption of Aggregation Pathway: By stabilizing the monomeric state of tau, Tau-aggregation-IN-1 disrupts the nucleation phase of aggregation, which is critical for fibril formation.
  3. Inhibition of Fibril Growth: Once aggregates begin to form, Tau-aggregation-IN-1 can interfere with further elongation by binding to existing fibrils.

Experimental data supporting this mechanism often come from assays measuring changes in fluorescence or turbidity associated with tau aggregation over time when treated with Tau-aggregation-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tau-aggregation-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; it must remain soluble in physiological conditions to exert its effects.
  • Stability: Chemical stability under physiological conditions ensures that Tau-aggregation-IN-1 remains effective over time.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess these properties.

Applications

Scientific Uses

The primary application of Tau-aggregation-IN-1 lies in its potential as a therapeutic agent for treating neurodegenerative diseases associated with tau aggregation. Research efforts focus on:

  • In vitro Studies: Evaluating its efficacy in preventing tau aggregation using cell-free systems or cultured neuronal cells.
  • In vivo Models: Testing the compound in animal models of tauopathies to assess its therapeutic potential and safety profile.

Additionally, Tau-aggregation-IN-1 serves as a valuable tool in biochemical research for studying tau biology and developing further inhibitors through structure-based drug design approaches.

Through continued research and development, compounds like Tau-aggregation-IN-1 hold promise for advancing our understanding and treatment of neurodegenerative diseases linked to tau pathology.

Properties

Product Name

Tau-aggregation-IN-1

IUPAC Name

4-[4-[4-[2-[[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol

Molecular Formula

C28H37N5O2S

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C28H37N5O2S/c1-2-11-32(23-8-9-24-27(19-23)36-28(29)30-24)15-12-31-13-16-33(17-14-31)22-6-3-20(4-7-22)21-5-10-25(34)26(35)18-21/h3-7,10,18,23,34-35H,2,8-9,11-17,19H2,1H3,(H2,29,30)/t23-/m1/s1

InChI Key

IGXNQKRXZZPFHF-HSZRJFAPSA-N

Canonical SMILES

CCCN(CCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)O)C4CCC5=C(C4)SC(=N5)N

Isomeric SMILES

CCCN(CCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)O)[C@@H]4CCC5=C(C4)SC(=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.